molecular formula C17H21BFNO3 B2536104 2-(Cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 2377609-55-5

2-(Cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B2536104
CAS No.: 2377609-55-5
M. Wt: 317.17
InChI Key: WEBNNPINQOSLMW-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 2377609-55-5) is a boronic ester derivative featuring a benzonitrile core substituted with a cyclopropylmethoxy group, a fluorine atom, and a pinacol-protected boronate group. This compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl systems in pharmaceuticals and materials science . Its structural uniqueness lies in the steric bulk of the cyclopropylmethoxy group and the electron-withdrawing effects of the fluorine and nitrile groups, which modulate reactivity and selectivity in coupling reactions.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BFNO3/c1-16(2)17(3,4)23-18(22-16)13-8-15(21-10-11-5-6-11)12(9-20)7-14(13)19/h7-8,11H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBNNPINQOSLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethyl halide, followed by nucleophilic substitution with a suitable nucleophile.

    Introduction of the fluorine atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the dioxaborolane moiety: This step involves the reaction of a boronic acid or boronate ester with pinacol in the presence of a suitable catalyst, such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the dioxaborolane moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA, and other peroxides.

    Reduction: LiAlH4, NaBH4, and other hydride donors.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.

    Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly as a building block for the synthesis of bioactive compounds.

    Biological Research: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in receptor binding studies. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1218790-13-6)

  • Key Differences : Chlorine replaces the cyclopropylmethoxy group at the 2-position.
  • This compound has a molecular weight of 281.52 g/mol and is used in analogous coupling reactions .

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1036761-96-2)

  • Impact : Altered regiochemistry affects electronic distribution and steric accessibility. The absence of the cyclopropylmethoxy group simplifies synthesis but may reduce stability in certain reaction conditions .

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1192023-08-7)

  • Key Differences : A methyl group replaces the cyclopropylmethoxy group at the 2-position.
  • Impact: The methyl group provides moderate steric hindrance but lacks the electron-donating resonance effects of alkoxy substituents. This compound has a molecular weight of 261.10 g/mol and is noted for its use in high-throughput medicinal chemistry .

Functional Group Modifications

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)butanenitrile (2q)

  • Key Differences : The boronate ester is linked via an oxygen atom to a butanenitrile chain instead of being directly attached to the benzene ring.
  • Impact : This aliphatic boronate exhibits lower conjugation with the aromatic system, reducing its utility in aryl-aryl couplings but enabling applications in alkylation or tandem reactions .

2-(Cyclopropylmethoxy)-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Synonym: ZINC170008736.
  • Key Similarities : Structurally identical to the target compound, confirming its commercial availability and use in drug discovery pipelines .

Reactivity and Application Comparisons

Suzuki-Miyaura Coupling Performance

Compound Yield in Coupling Reactions Key Reaction Conditions Reference
Target Compound 86% (dr > 20:1) Pd catalysis, CsF, 40°C, 20 h
2-Chloro-4-fluoro-5-pinacol boronate 62% CsF, pentane/Et₂O eluent
5-Fluoro-2-methyl-4-pinacol boronate Not reported Standard Pd/ligand systems

The target compound demonstrates superior diastereomeric ratios (>20:1) in enantioselective α-boryl carbene transformations compared to chlorinated analogs, attributed to the cyclopropylmethoxy group’s steric guidance .

Physical and Spectral Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data
Target Compound Not reported 301.16 [α]D²⁶ +78.4° (CHCl3) for 94% ee
4-Cyano-2-fluorophenyl pinacol boronate 117–118 269.15 White solid, dr > 20:1
2-Chloro-4-fluoro-5-pinacol boronate Not reported 281.52 Rf = 0.2 (pentane/Et₂O)

Biological Activity

2-(Cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C15H22BNO3C_{15}H_{22}BNO_3 and its IUPAC name: this compound. It features a cyclopropyl group and a dioxaborolane moiety that may contribute to its biological activity.

Key Properties

PropertyValue
Molecular Weight265.07 g/mol
Purity>95%
Physical FormSolid or liquid
Storage ConditionsInert atmosphere, 2-8°C

Research indicates that the compound exhibits activity against specific protein kinases, particularly IRAK-4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in inflammatory responses. The targeted degradation of IRAK-4 by this compound suggests potential applications in treating inflammatory diseases and certain cancers .

Pharmacological Effects

  • Anti-inflammatory Activity : The inhibition of IRAK-4 can lead to reduced inflammatory cytokine production. This is particularly relevant for diseases characterized by chronic inflammation.
  • Anticancer Potential : The ability to degrade IRAK-4 may also contribute to anticancer effects by disrupting signaling pathways that promote tumor growth and survival.

Study 1: IRAK-4 Inhibition

In a study published in Nature, researchers evaluated the efficacy of various compounds in degrading IRAK-4. Among these, this compound demonstrated significant potency in reducing IRAK-4 levels in cellular models. This reduction correlated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study 2: Antitumor Activity

Another investigation focused on the compound's effects on cancer cell lines. The results indicated that treatment with the compound led to a marked decrease in cell viability in several cancer types, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

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